

# Tranylcypromine: A Technical Whitepaper on its Historical Development, Synthesis, and Antidepressant Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the antidepressant agent tranylcypromine. It details the serendipitous discovery and historical development of this potent monoamine oxidase inhibitor, from its initial synthesis as an amphetamine analog to its establishment as a therapeutic agent for treatment-resistant depression. The document outlines the chemical synthesis of tranylcypromine, presenting a detailed protocol for its preparation. Furthermore, it delves into the intricate pharmacological mechanisms of tranylcypromine, focusing on its primary action as an irreversible inhibitor of monoamine oxidase A and B, and its more recently discovered role as an inhibitor of lysine-specific demethylase 1. Key experimental data and clinical findings are summarized in structured tables for clarity and comparative analysis. Methodologies of pivotal experiments are described to provide a deeper understanding of the research that has shaped our knowledge of this complex drug. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and concise understanding of the core concepts.

#### **Historical Development**

The journey of tranylcypromine from a chemical curiosity to a powerful antidepressant is a compelling narrative of pharmacological discovery.

#### Foundational & Exploratory





- 1948: Initial Synthesis: Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was first synthesized in 1948.[1] It was originally developed as a structural analog of amphetamine, with the goal of creating a novel central nervous system stimulant.[2][3]
- Early Investigations: Initial clinical investigations in the 1950s did not focus on depression. Instead, tranylcypromine was explored as a potential nasal decongestant, a therapeutic avenue where it ultimately proved to be ineffective.[2][3][4]
- 1959: Discovery of MAOI Activity: A pivotal moment in the history of tranylcypromine
  occurred in 1959 with the serendipitous discovery of its potent monoamine oxidase (MAO)
  inhibiting properties.[1][5] This finding was significant as tranylcypromine was a nonhydrazine derivative, distinguishing it from earlier MAOIs like iproniazid and phenelzine, and
  suggesting a potentially more favorable safety profile.[5][6]
- 1960-1961: Introduction as an Antidepressant: Following the discovery of its MAOI activity, tranylcypromine was rapidly developed for psychiatric indications. It was introduced in the United Kingdom in 1960 and subsequently approved by the U.S. Food and Drug Administration (FDA) in 1961, marketed under the brand name Parnate.[1][5]
- 1964: Market Withdrawal and Reintroduction: The early clinical use of tranylcypromine was
  marred by reports of severe hypertensive crises, some of which were fatal, in patients who
  consumed tyramine-rich foods such as aged cheeses.[7][8] This led to its temporary
  withdrawal from the U.S. market in 1964. However, after the "cheese reaction" was
  understood and dietary restrictions were established, it was reintroduced later the same year
  with more stringent warnings and labeling.[1][7]
- Decline and Resurgence: The advent of tricyclic antidepressants (TCAs) and later, selective serotonin reuptake inhibitors (SSRIs), with their more favorable side effect profiles and lack of dietary restrictions, led to a significant decline in the use of transleypromine.[9] However, it has maintained a crucial role in psychiatry for the treatment of severe, atypical, and treatment-resistant depression where other antidepressants have failed.[10][11][12]
- Modern Research: LSD1 Inhibition: In recent years, research has unveiled a novel mechanism of action for tranylcypromine: the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1] This discovery has opened new



avenues of investigation for tranylcypromine and its derivatives in the treatment of various cancers.[1]

# **Chemical Synthesis**

Tranylcypromine is a synthetic compound belonging to the phenethylamine class. Its rigid cyclopropane ring is a key structural feature.

#### **General Method of Synthesis**

A common laboratory synthesis of racemic (±)-trans-2-phenylcyclopropan-1-amine starts from trans-cinnamic acid. The key steps are outlined below.

#### Experimental Protocol:

- Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid:
  - Reagents and Conditions: trans-Cinnamic acid is reacted with a diazomethane solution in the presence of a copper catalyst. Alternatively, a Simmons-Smith reaction using diiodomethane and a zinc-copper couple can be employed. A more modern approach involves the reaction of ethyl diazoacetate with styrene followed by hydrolysis.[13]
- Step 2: Conversion to the Acid Chloride:
  - Reagents and Conditions: The resulting trans-2-phenylcyclopropanecarboxylic acid is then treated with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride in an inert solvent like benzene to yield the corresponding acid chloride.[13]
- Step 3: Curtius Rearrangement:
  - Reagents and Conditions: The acid chloride is reacted with sodium azide (NaN<sub>3</sub>) to form an acyl azide.[13] This intermediate is then heated in an inert solvent (Curtius rearrangement) to produce an isocyanate.
- Step 4: Hydrolysis to Tranylcypromine:
  - Reagents and Conditions: The isocyanate is hydrolyzed with a strong acid, such as hydrochloric acid, followed by neutralization with a base, such as sodium hydroxide, to



yield (±)-trans-2-phenylcyclopropyl-1-amine (tranylcypromine).[13]

A patented method describes a synthesis route starting from a substituted aromatic ketone, proceeding through a series of reactions including substitution, copper hydrogen catalysis, and reduction with zinc or iron powder to form a transleypromine intermediate.[14]

#### **Pharmacological Mechanism of Action**

Tranylcypromine exerts its antidepressant effects through multiple pharmacological actions, primarily centered on the modulation of monoamine neurotransmitters.

#### **Monoamine Oxidase Inhibition**

The principal mechanism of action of tranylcypromine is the irreversible and non-selective inhibition of monoamine oxidase (MAO).[5] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of MAO:

- MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine.
- MAO-B: Primarily metabolizes dopamine and phenylethylamine.

By irreversibly binding to and inactivating both MAO-A and MAO-B, tranylcypromine leads to a significant increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine in the brain.[5] This enhancement of monoaminergic neurotransmission is believed to be the primary driver of its antidepressant effects. Although it inhibits both isoforms, some evidence suggests a slight preference for MAO-B.[5]

### Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, tranylcypromine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][15] The inhibition of LSD1 by tranylcypromine leads to alterations in gene expression. While the clinical relevance of this action to its antidepressant effects is still under investigation, it has spurred significant research into the use of tranylcypromine and its derivatives as potential anti-cancer agents, as LSD1 is often overexpressed in various tumors.[1]



### **Other Pharmacological Actions**

At higher therapeutic doses, tranylcypromine may also exhibit weak norepinephrine reuptake inhibition and dopamine-releasing properties, which may contribute to its stimulant-like effects. [5] It is also known to inhibit the cytochrome P450 enzyme CYP2A6.[5]

## **Quantitative Data**

The following tables summarize key quantitative data related to the pharmacology and clinical use of translcypromine.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

| Parameter                         | Value                                        | Reference(s) |
|-----------------------------------|----------------------------------------------|--------------|
| Bioavailability                   | ~50%                                         | [5]          |
| Time to Peak Plasma Concentration | 1-2 hours                                    | [5]          |
| Elimination Half-Life             | ~2.5 hours                                   | [5]          |
| Duration of MAO Inhibition        | Several days to weeks                        | [5]          |
| LSD1 Inhibition (IC50)            | < 2 μM                                       | [5]          |
| MAO-A Inhibition (IC50)           | 0.5 μM (for an alkyne-<br>derivatized probe) | [16]         |
| MAO-B Inhibition (IC50)           | 2.3 μM (for an alkyne-<br>derivatized probe) | [16]         |
| Usual Adult Dose                  | 30-60 mg/day                                 | [17]         |

Table 2: Clinical Efficacy in Treatment-Resistant Depression



| Study                               | Comparison                                | Outcome                            | Reference(s) |
|-------------------------------------|-------------------------------------------|------------------------------------|--------------|
| Nolen (1989)                        | Open comparison with L-5-HTP              | Effective in 26 out of 45 patients | [11]         |
| Nolen (1989)                        | Double-blind comparison with nomifensine  | Superior to nomifensine            | [11]         |
| Meta-analysis (Ricken et al., 2017) | Placebo                                   | Superior to placebo                | [2]          |
| Meta-analysis (Ricken et al., 2017) | Other antidepressants (TCAs, other MAOIs) | Equal efficacy                     | [2]          |

# **Methodologies of Key Experiments**

The understanding of tranylcypromine's effects has been built upon numerous preclinical and clinical studies. Below are summaries of the methodologies employed in key types of investigations.

#### **Assessment of MAO Inhibition in Humans**

- Objective: To determine the onset, extent, and duration of MAO inhibition by tranylcypromine in healthy volunteers.
- Methodology:
  - Subjects: A small cohort of healthy volunteers.
  - Dosing: Administration of escalating daily doses of translcypromine over a period of several weeks (e.g., 10, 15, 20, and 25 mg/day).
  - Measurements:
    - Urinary Tryptamine Excretion: Tryptamine is a substrate of MAO. Increased urinary excretion of tryptamine serves as a biomarker for MAO inhibition. Urine samples are collected at baseline and throughout the study for analysis.[18][19]



- Blood Pressure Response to Tyramine: A tyramine challenge test is performed.
   Increasing doses of intravenous tyramine are administered to determine the dose required to produce a specific increase in systolic blood pressure. Increased sensitivity to tyramine indicates MAO-A inhibition in the gut and liver.[18]
- Blood Pressure Response to Norepinephrine: The pressor response to intravenous norepinephrine is measured to assess for any changes in adrenergic sensitivity.[18]
- Data Analysis: The dose-response curves for tyramine and norepinephrine are analyzed.
   The pharmacodynamic half-life of MAO inhibition is calculated based on the recovery of urinary tryptamine levels and tyramine sensitivity after discontinuation of the drug.[18]

#### **Clinical Trials in Treatment-Resistant Depression**

- Objective: To evaluate the efficacy and safety of transleypromine in patients with major depressive disorder who have not responded to other antidepressant treatments.
- · Methodology:
  - Study Design: Typically a randomized, double-blind, controlled clinical trial.[11]
  - Participants: Adult patients diagnosed with major depressive disorder who have failed to respond to at least one (and often multiple) adequate trials of other antidepressants (e.g., SSRIs, TCAs).
  - Intervention:
    - Treatment Group: Receives tranylcypromine, with the dose titrated up to a therapeutic level (e.g., 30-60 mg/day).
    - Control Group: May receive a placebo or an active comparator (e.g., another antidepressant).[2]
  - Duration: The treatment period typically lasts for several weeks (e.g., 6-12 weeks).
  - Outcome Measures:



- Primary: Change from baseline in a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HDRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
- Secondary: Response rates (e.g., ≥50% reduction in HDRS score), remission rates (e.g., HDRS score ≤7), and measures of safety and tolerability.
- Dietary and Medication Restrictions: All participants are educated on and required to adhere to a tyramine-restricted diet and avoid concomitant use of contraindicated medications.
- Data Analysis: Statistical comparison of the change in depression scores and response/remission rates between the treatment and control groups.

#### In Vitro Assessment of LSD1 Inhibition

- Objective: To determine the inhibitory activity of tranylcypromine against the LSD1 enzyme.
- Methodology:
  - Enzyme Source: Recombinant human LSD1 enzyme.
  - Assay Principle: An enzyme inhibition assay is performed. A common method is a coupled-peroxidase assay where the hydrogen peroxide produced by the demethylation reaction is detected colorimetrically or fluorometrically.
  - Procedure:
    - The LSD1 enzyme is incubated with a histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).
    - Varying concentrations of tranyleypromine are added to the reaction.
    - The reaction is initiated, and the rate of product formation is measured over time.
  - Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the enzyme activity against the logarithm of the tranylcypromine concentration.



# Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: Signaling pathways of tranylcypromine.

# **Experimental Workflow: Clinical Trial for Treatment- Resistant Depression**





Click to download full resolution via product page

Caption: Workflow of a tranylcypromine clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A clinical trial of an antidepressant, tranylcy-promine ("Parnate") PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychotropical.com [psychotropical.com]
- 9. psychotropical.com [psychotropical.com]
- 10. Tranylcypromine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tranylcypromine in depression resistant to cyclic antidepressions PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. patentscope.wipo.int [patentscope.wipo.int]
- 15. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tranylcypromine: A Technical Whitepaper on its Historical Development, Synthesis, and Antidepressant Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198010#historical-development-and-synthesis-of-tranylcypromine-as-an-antidepressant]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com